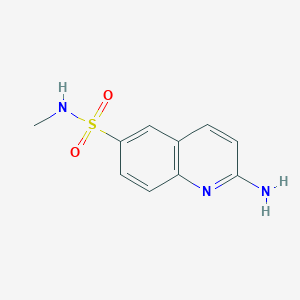

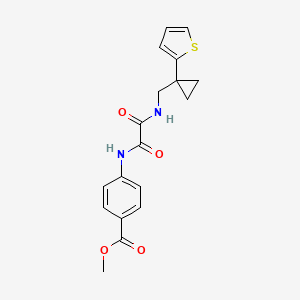

2-amino-N-methylquinoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonimidates, which are organosulfur species, has been explored . These compounds have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .Molecular Structure Analysis

The molecular formula of 2-amino-N-methylquinoline-6-sulfonamide is C10H11N3O2S . The molecular weight is 237.28 .Chemical Reactions Analysis

Sulfonimidates have been utilized as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as “2-amino-N-methylquinoline-6-sulfonamide”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Applications

Quinoline derivatives have shown significant potential in anticancer treatments . They are part of various therapeutic agents and have been used extensively in the treatment of various types of cancers .

Antimicrobial Applications

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Antimalarial Applications

Quinoline and its derivatives have been used extensively in the treatment of malaria . Some synthesized derivatives have shown potent antimalarial activity compared with standard treatments .

Anti-inflammatory Applications

Quinoline derivatives have shown significant anti-inflammatory effects . They have been used extensively in the treatment of various inflammatory conditions .

Antioxidant Applications

Quinoline derivatives have shown significant antioxidant effects . They have been used extensively in the treatment of various conditions related to oxidative stress .

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-methylquinoline-6-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

2-amino-N-methylquinoline-6-sulfonamide interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biological processes they regulate .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of 2-amino-N-methylquinoline-6-sulfonamide’s action include the disruption of normal cellular processes in bacteria, leading to their inability to grow and reproduce. This results in the effective treatment of bacterial infections .

Action Environment

The action, efficacy, and stability of 2-amino-N-methylquinoline-6-sulfonamide can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact its stability and efficacy .

Safety and Hazards

properties

IUPAC Name |

2-amino-N-methylquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-12-16(14,15)8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6,12H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZOAOWTAMRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methylquinoline-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)

![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)

![N1-(2-(diethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2525391.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)